

An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Trifluoromethyl-4-bromoanisole**

Cat. No.: **B1285271**

[Get Quote](#)

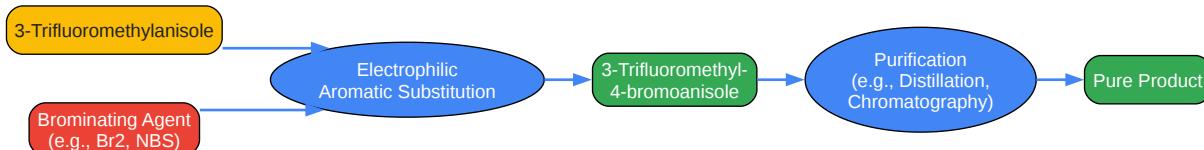
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Trifluoromethyl-4-bromoanisole**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information for their research and development activities.

Core Molecular Data

3-Trifluoromethyl-4-bromoanisole, also known by its synonyms 4-Bromo-3-(trifluoromethyl)phenyl methyl ether and 2-Bromo-5-methoxybenzotrifluoride, is a substituted aromatic compound.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C8H6BrF3O ^{[1][2]}
Molecular Weight	255.03 g/mol ^{[2][3]}
CAS Number	400-72-6 ^{[1][2]}
Appearance	Colorless liquid ^[2]
Density	1.563 ± 0.06 g/cm ³ (Predicted) ^[2]
Boiling Point	217.8 ± 40.0 °C (Predicted) ^[2]
Melting Point	-5 °C ^[2]
Flash Point	104.352 °C ^[2]
Vapor Pressure	0.191 mmHg at 25 °C ^[2]
Refractive Index	1.471 ^[2]
Storage	Sealed in a dry environment at room temperature. ^[2]

Molecular Structure and Identification


The molecular structure of **3-Trifluoromethyl-4-bromoanisole** consists of a benzene ring substituted with a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a bromine atom (-Br). The IUPAC name for this compound is 1-bromo-4-methoxy-2-(trifluoromethyl)benzene.^[1] The unique arrangement of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

Experimental Protocols: Synthesis

While specific, detailed experimental protocols from peer-reviewed literature are not readily available in the public domain, a general synthetic pathway can be outlined. The synthesis of **3-Trifluoromethyl-4-bromoanisole** typically involves the bromination of 3-trifluoromethylanisole.

General Synthetic Workflow:

The logical flow for the synthesis can be visualized as follows:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-Trifluoromethyl-4-bromoanisole**.

Methodology:

- **Reaction Setup:** The starting material, 3-trifluoromethylanisole, is dissolved in a suitable inert solvent (e.g., a halogenated solvent) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Brominating Agent:** A brominating agent, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), is added portion-wise to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the electrophilic aromatic substitution.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is quenched, often with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- **Purification:** The crude product is purified to isolate the desired **3-Trifluoromethyl-4-bromoanisole**. Common purification methods include distillation under reduced pressure or column chromatography on silica gel.

This generalized protocol serves as a foundational guide. Researchers should consult relevant synthetic literature for specific reaction conditions, catalysts, and safety precautions. The

precise parameters will influence the yield and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas.yaoshang68.com [cas.yaoshang68.com]
- 2. chembk.com [chembk.com]
- 3. 4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE | 1514-11-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1285271#3-trifluoromethyl-4-bromoanisole-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1285271#3-trifluoromethyl-4-bromoanisole-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com